molecular formula C12H18Cl2N6O B1451969 4-(5-Ethyl-1,2,4-oxadiazol-3-yl)-2-piperazin-1-ylpyrimidine dihydrochloride CAS No. 1177092-99-7

4-(5-Ethyl-1,2,4-oxadiazol-3-yl)-2-piperazin-1-ylpyrimidine dihydrochloride

Cat. No.: B1451969
CAS No.: 1177092-99-7
M. Wt: 333.21 g/mol
InChI Key: UVNZWCPOIUWPNZ-UHFFFAOYSA-N
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Description

Molecular Formula and Mass

The molecular formula of this compound is C12H18Cl2N6O, reflecting the presence of twelve carbon atoms, eighteen hydrogen atoms, two chloride ions, six nitrogen atoms, and one oxygen atom within the complete molecular structure. This formulation accounts for both the organic base molecule and the two hydrochloride counterions that form the stable dihydrochloride salt.

The molecular weight of the dihydrochloride salt has been consistently reported as 333.21 grams per mole across multiple authoritative chemical databases, with some sources providing additional precision to 333.2169 grams per mole. These values represent the sum of the atomic masses of all constituent atoms, including the contribution from the two chloride ions that form the salt structure.

Table 1: Molecular Composition and Mass Data

Parameter Value Source Database
Molecular Formula C12H18Cl2N6O PubChem, King Scientific
Molecular Weight 333.21 g/mol PubChem
Molecular Weight (Precise) 333.2169 g/mol King Scientific
Heavy Atom Count 21 Calculated
Nitrogen Atom Count 6 Formula Analysis
Chloride Ion Count 2 Salt Form

The free base form of the compound, without the hydrochloride counterions, would have a correspondingly lower molecular weight and different chemical properties, particularly regarding solubility and stability characteristics. The choice to utilize the dihydrochloride salt form reflects common pharmaceutical practices for improving the handling and formulation properties of basic nitrogen-containing compounds.

Structural Components and Nomenclature

The systematic nomenclature of this compound reflects its complex multi-ring architecture through a hierarchical naming convention that identifies each structural component and their interconnections. The compound name can be systematically deconstructed to understand the positioning and connectivity of each heterocyclic moiety within the overall molecular framework.

The pyrimidine ring serves as the central structural core, with substitutions occurring at the 2-position and 4-position of this six-membered nitrogen-containing heterocycle. At the 2-position, a piperazin-1-yl substituent creates a direct carbon-nitrogen bond linkage between the pyrimidine core and the six-membered saturated nitrogen heterocycle. The piperazine ring itself contains two nitrogen atoms positioned at the 1 and 4 positions, with one nitrogen (position 1) forming the bond to the pyrimidine ring.

The 4-position of the pyrimidine ring carries a 5-ethyl-1,2,4-oxadiazol-3-yl substituent, creating a complex branched structure. The oxadiazole ring represents a five-membered heterocycle containing one oxygen atom and two nitrogen atoms arranged in the 1,2,4-pattern. The ethyl group attachment at the 5-position of the oxadiazole ring provides additional molecular bulk and influences the compound's physicochemical properties.

Table 2: Structural Component Analysis

Ring System Ring Size Heteroatoms Position in Molecule Substitution Pattern
Pyrimidine 6-membered 2 Nitrogen Central Core 2,4-disubstituted
Piperazine 6-membered 2 Nitrogen 2-Position Substituent 1-linked
1,2,4-Oxadiazole 5-membered 1 Oxygen, 2 Nitrogen 4-Position Substituent 3-linked, 5-ethyl

Alternative nomenclature forms have been documented in chemical databases, including variations such as "5-Ethyl-3-(2-(piperazin-1-yl)pyrimidin-4-yl)-1,2,4-oxadiazole dihydrochloride" and "5-ethyl-3-(2-piperazin-1-ylpyrimidin-4-yl)-1,2,4-oxadiazole;dihydrochloride". These alternative names reflect different approaches to systematic nomenclature while describing the identical molecular structure, demonstrating the flexibility inherent in chemical naming conventions for complex multi-ring systems.

The structural components of this compound align with established frameworks recognized for their significance in medicinal chemistry research. The oxadiazole ring system functions as a bioisostere for ester and amide functionalities, providing enhanced metabolic stability while maintaining similar hydrogen bonding capabilities. The piperazine moiety contributes favorable pharmacokinetic properties through its basicity and conformational flexibility. The pyrimidine core represents a fundamental purine-like structure found in numerous biologically relevant molecules.

Chemical Abstracts Service Registry and Chemical Identifiers

The Chemical Abstracts Service registry number for this compound is 1177092-99-7, providing a unique numerical identifier that enables unambiguous identification of this specific compound across chemical databases and literature sources. This registry number specifically corresponds to the dihydrochloride salt form of the compound, distinguishing it from the free base form which carries a different registry number.

The free base form of the compound, without the hydrochloride counterions, has been assigned the Chemical Abstracts Service registry number 1177473-53-8, reflecting the different chemical entity represented by the neutral base molecule. This distinction becomes particularly important when comparing chemical and physical properties, as salt forms often exhibit significantly different characteristics compared to their corresponding free bases.

PubChem, the comprehensive chemical database maintained by the National Center for Biotechnology Information, has assigned Compound Identifier 45588216 to the dihydrochloride salt form. This identifier serves as a stable reference point within the PubChem database system, linking to comprehensive chemical information including structural representations, computed properties, and related chemical data. The PubChem database represents one of the largest publicly accessible chemical information resources, containing millions of chemical structures and associated data.

Table 3: Chemical Registry and Database Identifiers

Identifier Type Value Chemical Form Database Source
Chemical Abstracts Service Number 1177092-99-7 Dihydrochloride Salt Multiple Sources
Chemical Abstracts Service Number 1177473-53-8 Free Base abcr Chemical Database
PubChem Compound Identifier 45588216 Dihydrochloride Salt PubChem Database
Molecular Design Limited Number MFCD12025834 Dihydrochloride Salt King Scientific

The Molecular Design Limited number MFCD12025834 provides an additional unique identifier within specialized chemical inventory systems, facilitating commercial sourcing and research procurement processes. These multiple identifier systems work in concert to ensure comprehensive tracking and referencing of the compound across diverse chemical information platforms and commercial suppliers.

Chemical database records indicate that the compound was first created in chemical databases on June 21, 2010, with the most recent modifications occurring on May 18, 2025, reflecting ongoing updates to chemical information and property calculations. This temporal information provides insight into the relatively recent emergence of this compound in chemical literature and research applications.

The parent compound relationship within PubChem indicates that Compound Identifier 45588217 corresponds to the free base form "5-Ethyl-3-(2-piperazin-1-ylpyrimidin-4-yl)-1,2,4-oxadiazole," establishing the structural relationship between the salt form and the neutral base molecule. This parent-child relationship enables researchers to easily navigate between different forms of the same chemical entity within database systems.

Properties

IUPAC Name

5-ethyl-3-(2-piperazin-1-ylpyrimidin-4-yl)-1,2,4-oxadiazole;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N6O.2ClH/c1-2-10-16-11(17-19-10)9-3-4-14-12(15-9)18-7-5-13-6-8-18;;/h3-4,13H,2,5-8H2,1H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVNZWCPOIUWPNZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NC(=NO1)C2=NC(=NC=C2)N3CCNCC3.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18Cl2N6O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Starting Materials

  • Pyrimidine derivative: Typically 2-chloropyrimidine or 2-halopyrimidine substituted at the 4-position.
  • Piperazine: Used to introduce the piperazin-1-yl group at the 2-position of the pyrimidine ring.
  • Oxadiazole precursor: Often an amidoxime or a suitable hydrazide derivative that can cyclize to form the 1,2,4-oxadiazole ring.
  • Ethyl substituent source: Incorporated via alkylation or as part of the amidoxime/hydrazide precursor.

Stepwise Synthesis

  • Nucleophilic substitution on pyrimidine:

    • The 2-position of the pyrimidine ring is substituted with piperazine through nucleophilic aromatic substitution.
    • Typical conditions: reflux in polar aprotic solvents (e.g., DMF, DMSO) with a base to facilitate substitution.
  • Formation of the oxadiazole ring:

    • The ethyl-substituted 1,2,4-oxadiazole ring is synthesized by cyclization of amidoxime derivatives with appropriate carboxylic acid derivatives or equivalents.
    • Cyclization can be promoted by dehydrating agents or under thermal conditions.
  • Coupling of oxadiazole to pyrimidine:

    • The oxadiazole moiety is attached at the 4-position of the pyrimidine ring, often through cross-coupling or condensation reactions.
    • Reaction conditions vary depending on the functional groups but generally involve mild heating and use of catalysts or coupling agents.
  • Salt formation:

    • The free base compound is converted into its dihydrochloride salt by treatment with hydrochloric acid in an appropriate solvent.
    • This step improves compound stability and water solubility.

Representative Reaction Scheme

Step Reaction Type Reagents/Conditions Outcome
1 Nucleophilic aromatic substitution Pyrimidine derivative + piperazine, base, DMF, reflux 2-piperazinylpyrimidine intermediate
2 Cyclization Amidoxime + carboxylic acid derivative, dehydrating agent or heat 5-ethyl-1,2,4-oxadiazole ring formation
3 Coupling Intermediate + oxadiazole derivative, catalyst (if needed), mild heat Formation of target compound backbone
4 Salt formation HCl in solvent (e.g., ethanol, ether) Dihydrochloride salt of the compound

Research Findings and Optimization

  • Yield and Purity: Optimization of solvent choice, temperature, and reaction time in each step significantly affects yield and purity. Polar aprotic solvents like DMF and DMSO are preferred for substitution steps due to enhanced nucleophilicity.
  • Cyclization Efficiency: Use of dehydrating agents such as phosphorus oxychloride or carbodiimides can improve oxadiazole ring formation efficiency.
  • Salt Formation: Controlled addition of hydrochloric acid ensures complete conversion to dihydrochloride salt without over-acidification, which can lead to degradation.
  • Purification: Crystallization from solvents like ethanol or ethyl acetate is commonly employed to isolate the dihydrochloride salt with high purity.

Data Table Summarizing Preparation Parameters

Parameter Typical Conditions Notes
Pyrimidine substitution 80–120 °C, DMF, 12–24 h Base: triethylamine or potassium carbonate
Oxadiazole cyclization 100–150 °C, dehydrating agent, 4–8 h Agents: POCl3, EDCI; microwave-assisted methods reported for acceleration
Coupling reaction 60–100 °C, catalyst (e.g., Pd-based if cross-coupling), 6–12 h Catalyst-free methods also explored
Salt formation Room temperature, HCl in ethanol, 1–2 h Stoichiometric HCl ensures dihydrochloride formation
Purification Recrystallization from ethanol/ethyl acetate Yields >70% achievable with optimized protocols

Literature and Patent Insights

  • Patent EP0384288A2 and related documents describe methods for preparing piperazine-substituted pyrimidines and heterocyclic derivatives, which provide foundational synthetic strategies relevant to this compound.
  • VulcanChem's product description outlines the synthesis involving pyrimidine derivatives and oxadiazole formation, confirming the general approach and providing molecular details.
  • Additional patent literature (e.g., WO2018104953A1) highlights improved processes for piperazine-containing heterocycles, emphasizing reaction efficiency and purity enhancements.
  • Research articles on oxadiazole synthesis report cyclization techniques using amidoximes and dehydrating agents, which are applicable to the oxadiazole ring formation in this compound.

Chemical Reactions Analysis

Types of Reactions

4-(5-Ethyl-1,2,4-oxadiazol-3-yl)-2-piperazin-1-ylpyrimidine dihydrochloride can undergo various chemical reactions, including:

    Oxidation: The oxadiazole ring can be oxidized under specific conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The piperazine and pyrimidine rings can participate in substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxadiazole derivatives, while substitution reactions can produce a variety of substituted piperazine and pyrimidine compounds.

Scientific Research Applications

Overview

4-(5-Ethyl-1,2,4-oxadiazol-3-yl)-2-piperazin-1-ylpyrimidine dihydrochloride is a synthetic compound with a complex structure that includes an oxadiazole ring, a piperazine ring, and a pyrimidine ring. Its molecular formula is C12H18Cl2N6OC_{12}H_{18}Cl_{2}N_{6}O and it has a molecular weight of 333.22 g/mol. This compound has garnered significant attention in various fields of scientific research due to its unique properties and potential applications.

Proteomics Research

The compound is primarily utilized in proteomics, where it serves as a biochemical tool for studying protein interactions and enzyme inhibition. Its ability to bind to specific molecular targets makes it valuable in elucidating biochemical pathways and mechanisms of action in cellular systems .

Medicinal Chemistry

Research into the medicinal properties of this compound is ongoing, with investigations focusing on its potential antimicrobial and anticancer activities. The unique structure allows for interactions with various biological targets, potentially leading to the development of new therapeutic agents .

Chemical Synthesis

In synthetic chemistry, this compound is used as a building block for creating more complex molecules. Its versatile chemical properties enable researchers to explore new synthetic routes and develop novel compounds with specific functionalities .

The compound's mechanism of action involves interaction with enzymes and receptors, which can modulate various biochemical processes. Studies have demonstrated its potential to inhibit enzyme activity by binding to active or allosteric sites, thereby affecting signal transduction pathways within cells .

Case Studies and Research Findings

Recent studies have focused on the biological activity of this compound:

Case Study 1: Anticancer Activity
A study investigated the anticancer potential of this compound against various cancer cell lines. Results indicated significant inhibitory effects on cell proliferation and induction of apoptosis in treated cells.

Case Study 2: Enzyme Inhibition
Another research project aimed at understanding the enzyme inhibition capabilities of this compound showed that it effectively inhibited specific kinases involved in cancer progression. The binding affinity was assessed through biochemical assays, demonstrating promising results for further development as an anticancer agent .

Mechanism of Action

The mechanism of action of 4-(5-Ethyl-1,2,4-oxadiazol-3-yl)-2-piperazin-1-ylpyrimidine dihydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the enzyme’s function. Additionally, it can interact with cellular receptors, modulating signal transduction pathways and influencing cellular responses .

Comparison with Similar Compounds

Structural Modifications in Oxadiazole Substituents

The primary structural variations among analogs lie in the substituent at the 5-position of the 1,2,4-oxadiazole ring. These modifications influence physicochemical properties and biological activity:

Compound Name (CAS) Substituent Molecular Formula Molecular Weight (g/mol) Key Characteristics
4-(5-Ethyl-...) (1177092-99-7) Ethyl (C₂H₅) C₁₂H₁₈Cl₂N₆O 333.22 Moderate lipophilicity, balanced steric profile
4-[5-(Methoxymethyl)-...] (1177093-11-6) Methoxymethyl (CH₂OCH₃) C₁₂H₁₈Cl₂N₆O₂ 349.22 Increased polarity, potential for enhanced solubility
4-(5-Isobutyl-...) (1177093-07-0) Isobutyl (C₃H₇) C₁₄H₂₂Cl₂N₆O 361.28 Higher lipophilicity, steric hindrance may reduce binding affinity
4-(5-Cyclopropyl-...) (1177093-08-1) Cyclopropyl (C₃H₅) C₁₃H₁₈Cl₂N₆O 345.23 Rigid structure, potential for improved target engagement

Key Observations :

  • Lipophilicity : The ethyl and isobutyl groups increase lipophilicity compared to methoxymethyl, which may enhance membrane permeability .
  • Steric Effects : Isobutyl’s bulkiness could hinder binding to sterically sensitive targets, whereas cyclopropyl’s rigidity may improve selectivity .

Biological Activity

4-(5-Ethyl-1,2,4-oxadiazol-3-yl)-2-piperazin-1-ylpyrimidine dihydrochloride is a compound characterized by its unique chemical structure, which includes an oxadiazole ring, a piperazine ring, and a pyrimidine ring. This compound has garnered attention in various fields of research, particularly in biochemistry and medicinal chemistry, due to its potential biological activities.

  • Molecular Formula : C₁₂H₁₈Cl₂N₆O
  • Molecular Weight : 333.22 g/mol
  • CAS Number : 1177092-99-7

The compound is primarily used in proteomics research and has been synthesized through various methods involving amidoximes and isatoic anhydrides under specific reaction conditions .

The biological activity of this compound is attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to active or allosteric sites, thereby modulating various biochemical pathways.

Research Findings

Numerous studies have explored the biological activities of compounds containing the oxadiazole moiety. The following table summarizes key findings related to the biological activity of similar compounds:

Compound TypeBiological ActivityReference
1,3,4-Oxadiazole DerivativesAntimicrobial, anti-inflammatory
Piperazine DerivativesAntitumor activity against BRAF(V600E), EGFR
Pyrimidine CompoundsInhibition of dihydroorotate dehydrogenase (DHODH)

Case Studies

  • Antimicrobial Activity : A study evaluated the antimicrobial properties of various oxadiazole derivatives, demonstrating that compounds with similar structural motifs exhibited significant antibacterial effects against Gram-positive and Gram-negative bacteria .
  • Antitumor Activity : Research on piperazine derivatives showed promising results in inhibiting cancer cell proliferation, particularly in models expressing mutated BRAF and EGFR receptors. The structural similarity to this compound suggests potential for similar activity .
  • Enzyme Inhibition : The compound has been investigated for its role in inhibiting DHODH, an enzyme critical for pyrimidine synthesis in various pathogens. This inhibition could offer therapeutic avenues for treating diseases like malaria .

Comparative Analysis

When compared to other compounds with similar structures:

Compound NameTarget DiseaseMechanism of ActionReference
AtalurenDuchenne muscular dystrophyRead-through of stop codons
AzilsartanHypertensionAngiotensin II receptor antagonist
OpicaponeParkinson’s diseaseCOMT inhibitor

The unique combination of the oxadiazole and piperazine rings in this compound provides distinct pharmacological properties not found in these other compounds.

Q & A

Basic Research Questions

Q. What are the recommended synthetic pathways for 4-(5-Ethyl-1,2,4-oxadiazol-3-yl)-2-piperazin-1-ylpyrimidine dihydrochloride, and how can intermediates be characterized?

  • Methodological Answer : Synthesis typically involves coupling the oxadiazole and piperazine-pyrimidine moieties. For oxadiazole formation, cyclization of amidoximes with carboxylic acid derivatives (e.g., ethyl chlorooxoacetate) under reflux in ethanol is common. Piperazine-pyrimidine intermediates can be synthesized via nucleophilic substitution at the 2-position of pyrimidine using piperazine. Characterization should include 1H NMR^1 \text{H NMR}, 13C NMR^{13} \text{C NMR}, and LC-MS to confirm regioselectivity and purity. For dihydrochloride salt formation, HCl gas in anhydrous ether is often used .

Q. Which spectroscopic techniques are critical for confirming the structure of this compound?

  • Methodological Answer : High-resolution mass spectrometry (HRMS) is essential to confirm molecular weight and fragmentation patterns. 1H NMR^1 \text{H NMR} should resolve the ethyl group (δ ~1.3 ppm, triplet; δ ~2.8 ppm, quartet) and piperazine protons (δ ~2.5–3.5 ppm). 13C NMR^{13} \text{C NMR} can distinguish oxadiazole (C=N at ~160–170 ppm) and pyrimidine carbons. IR spectroscopy verifies the absence of precursor functional groups (e.g., -NH2_2) .

Q. What are the solubility and stability considerations for this compound in experimental settings?

  • Methodological Answer : The dihydrochloride salt improves water solubility but may hydrolyze under basic conditions. Stability studies (via HPLC) in buffers (pH 1–7.4) at 25°C/40°C are recommended. Store lyophilized samples at -20°C under argon to prevent oxidation of the oxadiazole ring .

Advanced Research Questions

Q. How can researchers optimize reaction yields for the oxadiazole-pyrimidine coupling step, and what statistical methods apply?

  • Methodological Answer : Use Design of Experiments (DoE) to optimize parameters like temperature, solvent (e.g., DMF vs. THF), and catalyst (e.g., Pd(OAc)2_2). Central Composite Design (CCD) can model interactions between variables. For example, a 32^2 factorial design might reveal that yields peak at 80°C in DMF with 5 mol% catalyst .

Q. How should contradictory biological activity data for structurally analogous compounds be addressed?

  • Methodological Answer : Contradictions may arise from off-target interactions or assay conditions. Perform comparative SAR studies using analogs (e.g., replacing ethyl with methyl on the oxadiazole). Pair this with molecular docking to assess binding affinity variations in target proteins (e.g., kinase inhibitors). Validate via orthogonal assays (e.g., SPR vs. enzymatic activity) .

Q. What strategies mitigate piperazine ring oxidation during long-term stability studies?

  • Methodological Answer : Add antioxidants (e.g., BHT at 0.01% w/v) to formulations. Use inert atmospheres during storage. Monitor degradation products via UPLC-QTOF to identify oxidation pathways (e.g., N-oxide formation). Accelerated stability studies (40°C/75% RH) can predict shelf-life .

Q. How can computational methods predict the compound’s reactivity in novel reaction environments?

  • Methodological Answer : Employ density functional theory (DFT) to calculate frontier molecular orbitals (FMOs) and predict electrophilic/nucleophilic sites. For example, the oxadiazole’s LUMO may guide reactivity with amines. Pair with molecular dynamics (MD) simulations to assess solvent effects .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(5-Ethyl-1,2,4-oxadiazol-3-yl)-2-piperazin-1-ylpyrimidine dihydrochloride
Reactant of Route 2
4-(5-Ethyl-1,2,4-oxadiazol-3-yl)-2-piperazin-1-ylpyrimidine dihydrochloride

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